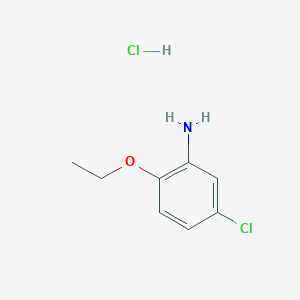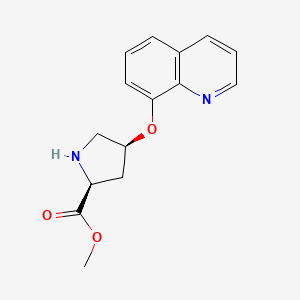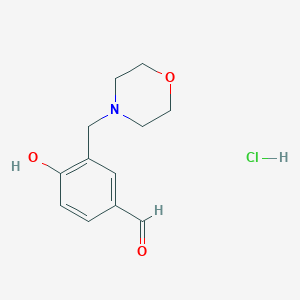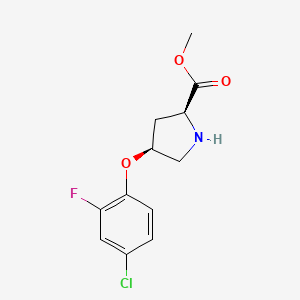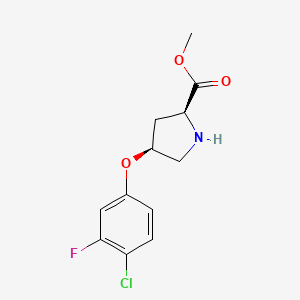![molecular formula C14H20N2O3 B3082963 Methyl (2S,4S)-4-[3-(dimethylamino)phenoxy]-2-pyrrolidinecarboxylate CAS No. 1135225-24-9](/img/structure/B3082963.png)
Methyl (2S,4S)-4-[3-(dimethylamino)phenoxy]-2-pyrrolidinecarboxylate
Vue d'ensemble
Description
“Methyl (2S,4S)-4-[3-(dimethylamino)phenoxy]-2-pyrrolidinecarboxylate” is likely an organic compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a phenoxy group and a dimethylamino group attached to the ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The phenoxy and dimethylamino groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, with the phenoxy and dimethylamino groups attached. The stereochemistry at the 2 and 4 positions on the ring is indicated by the (2S,4S) notation .Chemical Reactions Analysis
As an organic compound, “this compound” would be expected to undergo various chemical reactions characteristic of its functional groups. For example, the dimethylamino group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dimethylamino group might make the compound basic, and the presence of the phenoxy group might make it somewhat polar .Applications De Recherche Scientifique
Fluoroionophores Development
A study by Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives, highlighting the spectral diversity when interacting with metal cations. This research provides insight into the potential application of similar compounds in detecting specific metal ions like Zn+2 and Cd+2 in various solutions, including cellular environments for metal staining. (Hong et al., 2012)
Heterocyclic Systems Synthesis
Pizzioli et al. (1998) explored the synthesis of multifunctional compounds, including pyrroles and pyrimidines, using methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and related compounds. This demonstrates the use of related chemical structures in creating complex heterocyclic systems. (Pizzioli et al., 1998)
Catalyst in Acylation Reactions
Liu et al. (2014) utilized a compound structurally similar to methyl (2S,4S)-4-[3-(dimethylamino)phenoxy]-2-pyrrolidinecarboxylate as a catalyst for acylation of inert alcohols. The study explored the reaction mechanism in detail, showing the compound's role in forming intermediates that facilitate the acylation process. (Liu et al., 2014)
Enantioselective Synthesis Applications
A study by Busto et al. (2006) on enantioselective synthesis using chemoenzymatic routes highlights the creation of pure enantiomers of compounds structurally similar to the one . This research emphasizes the potential of such compounds in catalyzing reactions that produce enantiomerically pure products. (Busto et al., 2006)
Preparation and Reactivity Studies
Koch et al. (1990) discussed the preparation and reactivity of a compound closely related to this compound. The study provides insights into the structural characteristics and reactivity patterns of these types of compounds. (Koch et al., 1990)
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has pharmaceutical potential, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in clinical trials .
Propriétés
IUPAC Name |
methyl (2S,4S)-4-[3-(dimethylamino)phenoxy]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-16(2)10-5-4-6-11(7-10)19-12-8-13(15-9-12)14(17)18-3/h4-7,12-13,15H,8-9H2,1-3H3/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGXZUOVTRSSAE-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2CC(NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



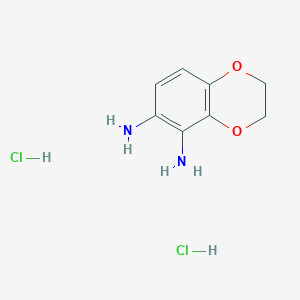
![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B3082897.png)
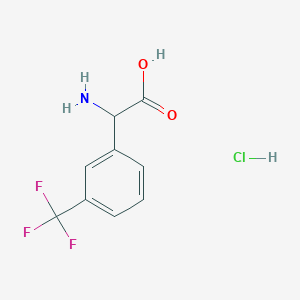
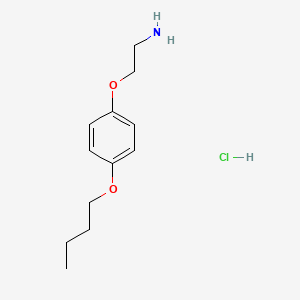
![4-(4-benzylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine dioxalate](/img/structure/B3082920.png)
![Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B3082927.png)

